Resistance Induction Resistance: Zero MIC Shift After 15 Serial Passages Versus 8- to 128-Fold Increase for Conventional Anti-Pseudomonal Antibiotics
Esc(1-21) and its D-amino acid diastereomer Esc(1-21)-1c were subjected to 15 cycles of sub-MIC exposure against P. aeruginosa and compared head‑to‑head with four standard‑of‑care antibiotics. After the serial passage regimen, the MICs of ciprofloxacin, aztreonam, colistin, and tobramycin increased 8‑ to 128‑fold relative to baseline, whereas the MICs of both Esc peptides remained completely unchanged [1]. In a separate study, the diastereomer also suppressed biofilm formation at sub‑MIC levels, in contrast to conventional antibiotics which stimulated it under identical conditions [2]. This low resistance propensity is mechanistically attributed to the peptide's direct membrane‑perturbing mode of action, which does not rely on a single molecular target susceptible to mutation.
| Evidence Dimension | Fold change in MIC after 15 serial sub-MIC passages against P. aeruginosa |
|---|---|
| Target Compound Data | Esc(1-21): 0‑fold change (MIC invariant); Esc(1-21)-1c: 0‑fold change (MIC invariant) |
| Comparator Or Baseline | Ciprofloxacin, aztreonam, colistin, tobramycin: 8‑ to 128‑fold MIC increase |
| Quantified Difference | ≥8‑fold differential in resistance acquisition between Esc peptides and all four antibiotic comparators |
| Conditions | P. aeruginosa reference strains and CF clinical isolates; 15 serial passages at sub‑MIC; MIC determined by broth microdilution |
Why This Matters
Procurement of Esc(1-21) rather than conventional antibiotics is justified when the experimental or therapeutic context demands sustained anti‑pseudomonal pressure without selecting for resistance, particularly in chronic infection models where repeated dosing is required.
- [1] Casciaro B, Loffredo MR, Luca V, Mangoni ML. Esculentin-1a Derived Antipseudomonal Peptides: Limited Induction of Resistance and Synergy with Aztreonam. Protein Pept Lett. 2018;25(12):1155-1162. doi:10.2174/0929866525666181101104649 View Source
- [2] Casciaro B, Loffredo MR, Luca V, Mangoni ML. Derivatives of esculentin-1a: promising frog-skin peptides for the development of new antipseudomonal drugs with expanding properties. 14th ECFS Basic Science Conference; 2017 Mar 29–Apr 1; Albufeira, Portugal. Conference abstract. View Source
